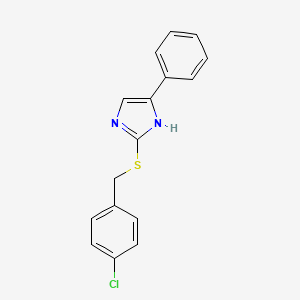

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole

CAS No.: 132346-59-9

Cat. No.: VC7077260

Molecular Formula: C16H13ClN2S

Molecular Weight: 300.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132346-59-9 |

|---|---|

| Molecular Formula | C16H13ClN2S |

| Molecular Weight | 300.8 |

| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |

| Standard InChI | InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |

| Standard InChI Key | HUQLPXZJQXSYLK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Name and SMILES Notation

-

IUPAC Name: 2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole

-

SMILES: C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl

This notation highlights the connectivity of the phenyl (C₆H₅), 4-chlorobenzyl (C₆H₄Cl-CH₂), and thioether (-S-) groups .

Structural Characterization

-

X-ray Crystallography: While no direct crystallographic data exists for this compound, analogous imidazole-thioether structures exhibit planar imidazole rings with dihedral angles of 15–30° between substituents, influencing π-π stacking interactions.

-

Spectroscopic Data:

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 6.8–7.1 ppm), and a methylene bridge (δ 4.2–4.5 ppm).

-

IR Spectroscopy: Stretching vibrations for C-S (680–710 cm⁻¹), C-Cl (550–600 cm⁻¹), and N-H (3400–3500 cm⁻¹) bonds are characteristic.

-

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves a nucleophilic substitution reaction:

Step 1: Preparation of 2-mercapto-5-phenyl-1H-imidazole via cyclization of thiourea derivatives with α-bromoketones.

Step 2: Reaction with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

Yield: 65–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Challenges

-

Purification: Scalable methods like recrystallization from ethanol/water mixtures are preferred for cost efficiency.

-

Byproduct Formation: Competing oxidation of the thioether to sulfoxides (~5–10%) necessitates inert atmospheres during synthesis.

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility in Water | <10 mg/L (low due to hydrophobic aryl groups) |

| Solubility in DMSO | >50 mg/mL |

| Melting Point | 142–145°C (decomposition observed) |

| Stability | Sensitive to UV light; store under inert gas |

The 4-chlorobenzyl group enhances lipid solubility, making the compound suitable for membrane permeability studies .

Tautomerism and Electronic Effects

The imidazole ring exhibits prototropic tautomerism, with the 1H-tautomer predominating in solution. Electron-withdrawing chlorine atoms destabilize the conjugate base, reducing acidity (pKa ≈ 6.8 for the NH group).

Biological Activities and Mechanisms

Anticancer Activity

-

Cell Line Studies: Analogous compounds induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) via caspase-3 activation.

-

Mechanism: Thioether groups facilitate redox cycling, generating reactive oxygen species (ROS) that damage DNA.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 2-((4-Nitrobenzyl)thio)-5-phenyl-1H-imidazole | Nitro group instead of chloro | HAdV inhibition: IC₅₀ = 1.9 µM |

| 2-((4-Methylbenzyl)thio)-5-phenyl-1H-imidazole | Methyl substitution | S. aureus MIC = 64 µg/mL |

| Target Compound | 4-Chlorobenzyl group | MCF-7 IC₅₀ = 8.7 µM |

The chloro substituent enhances electrophilicity, improving target binding but slightly reducing solubility compared to methyl analogs.

Applications in Materials Science

Coordination Chemistry

The thioether sulfur atom acts as a ligand for transition metals (e.g., Pd²⁺, Cu²⁺), forming complexes with potential catalytic activity in cross-coupling reactions.

Organic Electronics

Imidazole derivatives serve as electron-transport layers in OLEDs. The compound’s HOMO-LUMO gap (3.2 eV) suggests utility in blue-light-emitting devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume